N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is a complex organic compound with the molecular formula and a molecular weight of 378.51 g/mol. This compound features several functional groups, including an amide group, a thiadiazole ring, and a thioether linkage, which contribute to its biological activity and potential applications in medicinal chemistry. The compound is classified under the category of thiadiazole derivatives, which are known for their diverse pharmacological properties.
The synthesis of N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide typically involves multiple steps that include the formation of the thiadiazole ring and the introduction of the butyramide group.
The molecular structure of N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide can be described as follows:
InChI=1S/C17H22N4O2S2/c1-10(2)5-14(22)19-16-20-21-17(25-16)24-9-15(23)18-13-7-11(3)6-12(4)8-13/h6-8,10H,5,9H2,1-4H3,(H,18,23)(H,19,20,22)
CC(=O)N(C(=O)C(CS(=O)N1C(=NN=C1)C(C)=C(C(C)=C(C)=C(C)=C(C)=C(C)=C(C)=C(C)=C(C)=C(C)=C(C)=C(C)=C(C)=C(C)=C(C)=C(C)=C(C)=C(C)=C(C)=C(C)=C(C)=C(C)=C(C)=C(C)=C
N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide can participate in various chemical reactions due to its functional groups:
These reactions can be exploited to modify the compound for enhanced biological activity or to create derivatives with novel properties.
The mechanism of action for N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is primarily related to its interaction with specific biological targets:
The physical and chemical properties of N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide are essential for its application in research:
These properties influence its formulation in drug development and biological assays .
N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide has potential applications in various fields:
This compound exemplifies how structural diversity in organic compounds can lead to significant biological activity and therapeutic potential .
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4